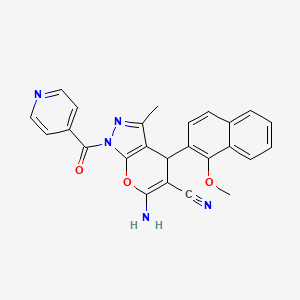
Antistaphylococcal agent 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase . Due to its unique specificity, lysostaphin has high potential in treating antibiotic-resistant staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysostaphin is produced using recombinant DNA technology. The gene encoding lysostaphin is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells are then cultured under conditions that induce the expression of lysostaphin. The enzyme is subsequently purified using techniques such as cation-exchange chromatography .
Industrial Production Methods: Industrial production of lysostaphin involves optimizing the expression system to maximize yield and efficiency. This includes selecting the appropriate promoter, ribosome-binding site sequence, and growth media. The production process is designed to be cost-efficient and scalable, allowing for large-scale production of lysostaphin .
Chemical Reactions Analysis
Types of Reactions: Lysostaphin undergoes hydrolysis reactions, specifically targeting the peptidoglycan layer of Staphylococcus aureus cell walls. The enzyme cleaves the glycine-glycine bonds in the interpeptide cross-bridge of the peptidoglycan, leading to cell lysis .
Common Reagents and Conditions: The hydrolysis reactions catalyzed by lysostaphin typically occur under physiological conditions, with the presence of zinc ions being essential for its enzymatic activity .
Major Products Formed: The primary products formed from the hydrolysis reactions are fragments of the peptidoglycan layer, which result in the lysis and death of the bacterial cells .
Scientific Research Applications
Lysostaphin has a wide range of applications in scientific research, particularly in the fields of microbiology, medicine, and biotechnology. It is used as a therapeutic agent for treating staphylococcal infections, including those caused by antibiotic-resistant strains such as MRSA . Additionally, lysostaphin is employed in research studies to investigate the structure and function of bacterial cell walls, as well as in the development of novel antimicrobial agents .
Mechanism of Action
Lysostaphin exerts its effects by hydrolyzing the peptidoglycan layer of Staphylococcus aureus cell walls. The enzyme specifically targets the glycine-glycine bonds in the interpeptide cross-bridge, leading to the degradation of the cell wall and subsequent cell lysis . This mechanism of action makes lysostaphin highly effective against staphylococcal infections, including those caused by antibiotic-resistant strains .
Comparison with Similar Compounds
Lysostaphin is unique among antistaphylococcal agents due to its specific enzymatic activity and high efficacy against Staphylococcus aureus. Similar compounds include other peptidoglycan hydrolases, such as autolysins and bacteriocins, which also target bacterial cell walls but may have different specificities and mechanisms of action . Lysostaphin’s ability to specifically cleave the glycine-glycine bonds in the peptidoglycan layer sets it apart from other antistaphylococcal agents .
Properties
Molecular Formula |
C25H19N5O3 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
6-amino-4-(1-methoxynaphthalen-2-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H19N5O3/c1-14-20-21(18-8-7-15-5-3-4-6-17(15)22(18)32-2)19(13-26)23(27)33-25(20)30(29-14)24(31)16-9-11-28-12-10-16/h3-12,21H,27H2,1-2H3 |
InChI Key |
UGQAKYSZJGKLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C4=CC=CC=C4C=C3)OC)C(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















